Brucein E
Description
Structure
2D Structure
Properties
CAS No. |
21586-90-3 |
|---|---|
Molecular Formula |
C20H28O9 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
(1R,2R,3R,6R,8S,11S,12S,13S,14R,15R,16S,17S)-2,3,11,12,15,16-hexahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-4-one |
InChI |
InChI=1S/C20H28O9/c1-7-4-9(21)13(23)17(2)8(7)5-10-19-6-28-18(3,14(24)11(22)12(17)19)20(19,27)15(25)16(26)29-10/h4,8-15,21-25,27H,5-6H2,1-3H3/t8-,9-,10+,11+,12+,13+,14-,15-,17-,18-,19+,20+/m0/s1 |
InChI Key |
ZBXITHPYBBXZRG-ZOKABGNJSA-N |
Isomeric SMILES |
CC1=C[C@@H]([C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@@]([C@@]4([C@H](C(=O)O3)O)O)(OC5)C)O)O)C)O)O |
Canonical SMILES |
CC1=CC(C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)C)O)O)C)O)O |
Appearance |
Powder |
Synonyms |
Brucein E; 20-Deoxybruceine F; 2-O-Demethylbruceine M; 13,20-Epoxy-1β,2α,11β,12α,14,15β-hexahydroxypicras-3-en-16-one |
Origin of Product |
United States |
Advanced Methodologies for Bruceine E Isolation and Analytical Characterization in Research Settings
Bioactivity-Guided Fractionation Strategies for Isolation of Bruceine E
Bioactivity-guided fractionation is a key strategy employed in natural product research to isolate compounds with specific biological effects from complex plant extracts. This approach involves the separation of a crude extract into fractions based on their physicochemical properties, followed by testing each fraction for the desired bioactivity. Active fractions are then further separated and tested in an iterative process until the pure bioactive compound is isolated.
For Bruceine E, which has demonstrated various biological activities including hypoglycemic effects, this methodology has been successfully applied. Studies investigating the hypoglycemic effects of Brucea javanica seeds in diabetic rats utilized bioactivity-guided fractionation to isolate the compounds responsible for the observed blood glucose reduction. This process led to the isolation of bruceine E and bruceine D as the active constituents. nih.govresearchgate.net The extracts, fractions, and subfractions were administered to normoglycemic mice, and their blood glucose concentrations were monitored to track the activity and guide the separation process. nih.gov Similarly, bioactivity-guided fractionation has been used to isolate bruceine E and other quassinoids from Brucea javanica residue based on their herbicidal activity. researchgate.netarabjchem.org This involves evaluating the biological activity of different extracts (e.g., ethyl acetate (B1210297) and n-butanol extracts) and subsequently fractionating the active extracts using techniques like column chromatography to isolate individual compounds. researchgate.netarabjchem.org
Research-Oriented Chromatographic and Spectroscopic Approaches for Structural Elucidation (Emphasis on method development and application in complex matrices)
Structural elucidation of natural products like Bruceine E, especially when isolated from complex biological or plant matrices, requires the application of advanced chromatographic and spectroscopic techniques. Method development in this context focuses on achieving sufficient separation power for the target compound from co-existing substances and obtaining high-quality spectroscopic data for structural determination.
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for separating Bruceine E from other compounds in crude extracts or fractions. ijpsjournal.com When dealing with complex matrices, sophisticated chromatographic approaches like multidimensional GC (MDGC) can be employed to enhance separation and isolate target analytes with higher purity by effectively removing matrix interferences. fmach.it
Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy, are crucial for determining the chemical structure of isolated Bruceine E. ijpsjournal.com The combination of chromatography with mass spectrometry (LC-MS or GC-MS) is particularly powerful for the analysis of complex mixtures, allowing for both separation and online structural information acquisition. ijpsjournal.comchromatographytoday.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are essential for determining the elemental composition of the compound. chromatographytoday.com NMR spectroscopy provides detailed information about the carbon-hydrogen framework and functional groups within the molecule, allowing for the complete assignment of the structure. arabjchem.orgijpsjournal.com
In research settings, method development for structural elucidation in complex matrices often involves optimizing chromatographic parameters (e.g., column selection, mobile phase composition, gradient elution) and spectroscopic acquisition parameters to maximize sensitivity and resolution for Bruceine E while minimizing matrix effects. chromatographytoday.comlabmanager.com The application of these methods to complex samples like plant extracts or biological fluids necessitates robust sample preparation techniques to remove interfering substances before analysis. labmanager.comfda.gov
Quantitative Analytical Methodologies for Bruceine E in Preclinical Biological Matrices (e.g., HPLC-MS/MS development and validation for pharmacokinetic studies)
Quantitative analysis of Bruceine E in preclinical biological matrices, such as plasma, is essential for pharmacokinetic and bioavailability studies. researchgate.netnih.govnih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for such applications due to its high sensitivity, selectivity, and throughput, particularly when analyzing drugs and metabolites in complex biological samples. nih.govmdpi.comresearchgate.net
Developing a quantitative HPLC-MS/MS method for Bruceine E in biological matrices involves several key steps, including sample preparation, chromatographic separation, and mass spectrometric detection. labmanager.com Sample preparation techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are employed to isolate Bruceine E from the biological matrix and remove interfering components. researchgate.netjfda-online.com Chromatographic separation is typically performed using a reversed-phase HPLC column, with optimized mobile phase composition and gradient elution to achieve adequate separation of Bruceine E from endogenous compounds and potential metabolites. researchgate.netnih.gov
Detection and quantification are carried out using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This involves selecting specific precursor-to-product ion transitions for Bruceine E and an appropriate internal standard, which significantly enhances the selectivity and sensitivity of the method. researchgate.netnih.govresearchgate.net For Bruceine E, a reported transition is m/z 395.2 → 377.2. researchgate.netnih.gov An internal standard, such as eurycomanone (B114608) (m/z 409.2 → 391.2), is used to compensate for variations in sample preparation and ionization efficiency. researchgate.netnih.gov
Method validation is a critical step to ensure the reliability and accuracy of the quantitative method for its intended purpose in preclinical studies. fda.govich.org Validation parameters typically include selectivity, sensitivity (lower limit of quantification, LLOQ), linearity, accuracy, precision, matrix effect, and stability of the analyte in the biological matrix. fda.govresearchgate.netich.org Regulatory guidelines, such as those from the ICH and FDA, provide recommendations for bioanalytical method validation. fda.govich.org
Application of a validated HPLC-MS/MS method allows for the accurate determination of Bruceine E concentrations in biological samples collected over time after administration in preclinical species like rats. researchgate.netnih.gov This data is then used to assess pharmacokinetic parameters such as absorption rate, peak concentration (Cmax), time to peak concentration (Tmax), half-life (t1/2), and bioavailability. researchgate.netnih.gov For instance, a validated HPLC-MS/MS method in rat plasma revealed that bruceine E was rapidly absorbed but displayed poor oral bioavailability. researchgate.netnih.gov
Interactive Data Table: HPLC-MS/MS Parameters for Bruceine E Quantification
| Parameter | Value | Source |
| Column | Zorbax SBC-18 | researchgate.netnih.gov |
| Mobile Phase | Acetonitrile and deionized water with 0.1% formic acid | researchgate.netnih.gov |
| Elution | Gradient | researchgate.netnih.gov |
| Flow Rate | 0.5 mL/min | researchgate.netnih.gov |
| Ionization Mode | Electrospray Positive Ionization | researchgate.netnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.netnih.gov |
| Bruceine E Transition | m/z 395.2 → 377.2 | researchgate.netnih.gov |
| Internal Standard | Eurycomanone | researchgate.netnih.gov |
| IS Transition | m/z 409.2 → 391.2 | researchgate.netnih.gov |
| Matrix | Rat Plasma | researchgate.netnih.gov |
Elucidation of Bruceine E S Biological Activities and Underlying Molecular Mechanisms
Anti-diabetic and Hypoglycemic Research Modalities
Studies have indicated that Bruceine E exhibits a blood glucose lowering effect in preclinical models of diabetes. researchgate.netmedchemexpress.com This effect has been observed in both normoglycemic mice and streptozotocin (B1681764) (STZ)-induced diabetic rats. researchgate.netmedchemexpress.com
Data from a study on STZ-induced diabetic rats showed a significant reduction in blood glucose concentration following administration of Bruceine E. researchgate.net
| Compound | Blood Glucose Reduction in STZ-induced Diabetic Rats (at 1 mg/kg b.w.) | Citation |
| Bruceine E | 73.57 ± 13.64% | researchgate.net |
| Bruceine D | 87.99 ± 2.91% | researchgate.net |
| Glibenclamide | Comparable to Bruceines D and E | researchgate.net |
Note: Data is presented as mean ± standard deviation.
This hypoglycemic effect suggests that Bruceine E may influence glucose homeostasis through various mechanisms. researchgate.net
Alpha-glucosidases are enzymes located in the brush border of the small intestine that break down complex carbohydrates into absorbable monosaccharides, contributing to postprandial hyperglycemia. nih.govwikipedia.org Inhibiting these enzymes is a therapeutic strategy for managing type 2 diabetes. nih.govwikipedia.org
However, research specifically on isolated Bruceine E has indicated that it did not show inhibition on α-glucosidase activity in in vitro assays. nih.govnih.govspringermedizin.deresearchgate.net A study investigating compounds isolated from Brucea javanica seeds found that while an ethyl acetate (B1210297) fraction of the seeds showed good inhibitory potential for α-glucosidase, isolated Bruceine E did not contribute to this particular activity. nih.govnih.gov
Glycogen (B147801) phosphorylase α (GP-α) is a key enzyme involved in glycogenolysis, the breakdown of glycogen into glucose, primarily in the liver and muscles. upr.eduwou.edu Modulation of GP-α activity can impact glucose release and blood glucose levels. nih.govwou.edu
Similar to its effect on α-glucosidase, isolated Bruceine E has been reported to show no inhibition on GP-α activity in in vitro studies. nih.govnih.govspringermedizin.deresearchgate.net The study that identified Bruceine E from Brucea javanica seeds found that other compounds within the ethyl acetate fraction, such as luteolin, were potent inhibitors of GP-α, but Bruceine E itself did not exhibit this inhibitory effect. nih.govnih.gov
Hepatic glucose metabolism involves processes like glycolysis, gluconeogenesis, glycogen synthesis (glycogenesis), and glycogen breakdown (glycogenolysis), which are crucial for maintaining blood glucose homeostasis. wikipedia.orglumenlearning.com While isolated Bruceine E did not directly inhibit key enzymes like α-glucosidase or GP-α, the ethyl acetate fraction from which it was isolated demonstrated potential therapeutic value for type 2 diabetes by improving hepatic glucose and carbohydrate metabolism in rats. nih.govnih.gov This suggests that Bruceine E, potentially in concert with other compounds present in the extract, might influence these pathways through alternative mechanisms. nih.govnih.gov
Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, plays a significant role in the pathogenesis of metabolic disorders, including type 2 diabetes. nih.govmdpi.comaginganddisease.org Chronic hyperglycemia can lead to increased ROS generation and contribute to cellular damage and dysfunction. mdpi.com
Research on the ethyl acetate fraction of Brucea javanica seeds, containing Bruceine E, showed that treatment with this fraction decreased markers of oxidative stress in type 2 diabetic rats. nih.govnih.gov This suggests that Bruceine E, possibly in combination with other compounds, may contribute to the attenuation of oxidative stress within the context of metabolic dysregulation. nih.govnih.gov
Inflammation is increasingly recognized as a key component in the development and progression of type 2 diabetes. nih.govaginganddisease.org Anti-inflammatory effects can therefore be beneficial in managing the disease and its complications. nih.govresearchgate.net
Studies using the ethyl acetate fraction of Brucea javanica seeds in type 2 diabetic rats demonstrated that treatment with this fraction helped in preventing inflammation. nih.govnih.gov While the specific contribution of isolated Bruceine E to this anti-inflammatory effect requires further investigation, its presence in the active fraction suggests a potential role, possibly in synergy with other compounds. nih.govnih.gov
Antineoplastic and Cytotoxic Mechanisms in Preclinical Cancer Models
Bruceine E has also been investigated for its potential antineoplastic and cytotoxic activities in preclinical cancer models. Preclinical cancer models, such as cancer cell lines and animal models, are essential tools for studying the efficacy and mechanisms of potential anti-cancer agents. nih.govmdpi.comfrontiersin.org
While the provided search results primarily focus on Bruceine E's anti-diabetic properties and mention Bruceine D's anti-cancer effects, the initial search queries were designed to find information on Bruceine E's antineoplastic mechanisms. Based on the provided search results, detailed data specifically on the antineoplastic and cytotoxic mechanisms of isolated Bruceine E in preclinical cancer models are limited in the context of the anti-diabetic study. The information largely pertains to other compounds from Brucea javanica, particularly Bruceine D, which has shown anti-proliferative and pro-apoptotic effects in various cancer cell lines by influencing key signaling pathways. explorationpub.com
Further research specifically focused on isolated Bruceine E is needed to fully elucidate its antineoplastic and cytotoxic mechanisms in various cancer models.
Induction of Programmed Cell Death (e.g., Apoptosis, Autophagy)
Programmed cell death, including apoptosis and autophagy, represents critical processes in maintaining cellular homeostasis and is a key target in cancer therapy. While other quassinoids from Brucea javanica, such as Bruceine D and Bruceine A, have been shown to induce apoptosis and autophagy in various cancer cell lines through distinct mechanisms, detailed research specifically on the induction of these processes by Bruceine E in cancer models was not extensively found in the provided search results. Studies on other Bruceines highlight mechanisms involving caspase activation, modulation of Bcl-2 family proteins, and the induction of reactive oxygen species (ROS) [Search Result 8, Search Result 2 from previous round]. Autophagy induction by other Bruceines has also been reported [Search Result 1 from previous round, Search Result 6 from previous round]. Further research is needed to fully elucidate the potential of Bruceine E in inducing programmed cell death in cancer cells and the precise molecular pathways involved.
Cell Cycle Arrest Induction
Cell cycle arrest is a strategy to halt the proliferation of cancer cells by blocking their progression through the cell cycle phases. Research on other Bruceine compounds, such as Bruceine A and Bruceine D, has demonstrated their ability to induce cell cycle arrest in various cancer cell lines. For instance, Bruceine D has been shown to induce G0/G1 or S phase arrest by modulating the expression of key cell cycle regulatory proteins like Cyclin D1, CDK4, and CDK2 [Search Result 6 from previous round, Search Result 7]. Bruceine A has also been reported to arrest cells in the G1 phase by downregulating Cyclin D1 and CDK4 [Search Result 1 from previous round, Search Result 9 from previous round]. While cell cycle dysregulation is fundamental to cancer, specific studies detailing the induction of cell cycle arrest by Bruceine E and the involved molecular players in cancer contexts were not prominently featured in the search results.
Inhibition of Cancer Cell Proliferation
Inhibition of uncontrolled cancer cell proliferation is a primary goal of anticancer agents. Various quassinoids from Brucea javanica, including Bruceine A and Bruceine D, have demonstrated potent inhibitory effects on the proliferation of a range of cancer cell types [Search Result 1 from previous round, Search Result 8]. These effects are often linked to the induction of programmed cell death and cell cycle arrest. While Bruceine E is a component of Brucea javanica extracts known for their anticancer potential [Search Result 4], detailed studies specifically quantifying the antiproliferative effects of Bruceine E across different cancer cell lines and their precise mechanisms were not extensively found in the provided search results, unlike the data available for Bruceine A and D which include specific IC50 values in certain cancer cell lines [Search Result 5 from previous round, Search Result 8].
Suppression of Metastasis and Invasion via Epithelial-Mesenchymal Transition (EMT) Reversal
Metastasis and invasion are critical processes in cancer progression, often involving epithelial-mesenchymal transition (EMT), where cancer cells acquire migratory and invasive properties. Reversing EMT is a potential therapeutic strategy. Studies on Bruceine D have indicated its ability to suppress metastasis and invasion in breast cancer cells by reversing EMT, characterized by the upregulation of E-cadherin and downregulation of vimentin (B1176767) and β-catenin expression [Search Result 2, Search Result 15 from previous round]. Bruceine A has also been shown to inhibit breast cancer metastasis [Search Result 1 from previous round, Search Result 9 from previous round]. While these findings highlight the potential of quassinoids in targeting metastasis and EMT, specific research detailing the effects of Bruceine E on these processes and its underlying molecular mechanisms in cancer was not a primary focus of the provided search results.
Angiogenesis Inhibition
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Inhibiting angiogenesis is a recognized strategy in cancer treatment. While some natural compounds and other Bruceine derivatives have been investigated for their anti-angiogenic properties, specific studies detailing the direct inhibition of angiogenesis by Bruceine E and its associated molecular mechanisms in the context of cancer were not prominently found in the provided search results. Research on angiogenesis inhibitors often focuses on pathways involving vascular endothelial growth factor (VEGF) and its receptors, as well as other signaling molecules critical for endothelial cell function [Search Result 41 from previous round, Search Result 46 from previous round, Search Result 47 from previous round].
Molecular Target Identification and Pathway Perturbation Research
Research aims to identify the specific molecular targets and signaling pathways that are modulated by Bruceine E to exert its biological effects.
Phosphoinositide 3-Kinase/AKT (PI3K/AKT) Pathway Modulation
The PI3K/AKT signaling pathway is a crucial intracellular pathway involved in regulating various cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in numerous cancers, making it a significant target for therapeutic intervention [Search Result 33 from previous round, Search Result 1 from previous round].
Research has indicated that Bruceine E can modulate the PI3K/AKT signaling pathway. Specifically, a study investigating the effect of Bruceine E on nonalcoholic steatohepatitis (NASH) in rats found that Bruceine E attenuated hepatic steatosis through modulation of the PI3K/AKT/NFκB signaling pathway. The study reported that Bruceine E treatment activated PI3K/AKT genes and proteins in the liver tissue of rats, which was associated with improvements in insulin (B600854) resistance, liver steatosis, and inflammation. [Search Result 5]. While this finding is in the context of hepatic steatosis and inflammation rather than cancer directly, it provides direct evidence of Bruceine E's ability to influence the PI3K/AKT pathway. The PI3K/AKT pathway's central role in cell survival and proliferation is also highly relevant to cancer biology, suggesting a potential area for further investigation into Bruceine E's effects in cancer.
Other Bruceine compounds, such as Bruceine A and Bruceine D, have also been shown to modulate the PI3K/AKT pathway in cancer cells, linking this modulation to their effects on proliferation, apoptosis, and metastasis [Search Result 1 from previous round, Search Result 2, Search Result 3, Search Result 4, Search Result 5 from previous round, Search Result 8 from previous round, Search Result 9 from previous round]. For instance, Bruceine D has been shown to decrease PI3K expression and inhibit AKT phosphorylation in breast cancer cells [Search Result 2]. Bruceine A has been reported to attenuate the phosphorylation of PI3K and inhibit Akt phosphorylation in colon cancer cells [Search Result 3, Search Result 4]. These findings on other Bruceines further underscore the importance of the PI3K/AKT pathway as a potential target for quassinoids.
Nuclear Factor-kappa B (NF-κB) Signaling Interference
Bruceine E has been shown to interfere with the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a crucial regulator of inflammatory and immune responses, as well as cell survival. Modulation of this pathway by Bruceine E suggests a potential for anti-inflammatory or anti-proliferative effects. One study indicates that Bruceine E can attenuate hepatic steatosis through the modulation of the PI3K/AKT/NFκB signaling pathway. oup.comresearchgate.net Another review highlights that Brucea javanica resists dysentery through the NF-κB and Nrf2 signaling pathways. nih.gov While some studies on other Brucea compounds like brusatol (B1667952) and bruceine D have shown direct suppression of NF-κB activity, research specifically detailing the precise mechanisms by which Bruceine E interferes with NF-κB signaling is still developing. frontiersin.orgnih.gov
Mitogen-Activated Protein Kinase (MAPK) Pathway Crosstalk
The Mitogen-Activated Protein Kinase (MAPK) pathway is a complex network involved in various cellular processes, including proliferation, differentiation, and apoptosis. Bruceine E's interaction with this pathway is suggested by its broader biological activities. While some studies on other quassinoids from Brucea javanica, such as bruceine D and brusatol, have demonstrated modulation of MAPK signaling, including the JNK and p38 subpathways, direct detailed evidence specifically for Bruceine E's crosstalk with the MAPK pathway is less extensively documented in the provided search results. frontiersin.orgnih.govrhhz.net However, the close structural relationship among bruceines suggests potential similar interactions.
STAT3 Signaling Pathway Modulation
Bruceine E has been implicated in the modulation of the STAT3 signaling pathway. STAT3 (Signal Transducer and Activator of Transcription 3) is a transcription factor involved in cell growth, survival, and immune responses, and its aberrant activation is frequently observed in various cancers and inflammatory diseases. While specific detailed mechanisms of Bruceine E's action on STAT3 are not extensively elaborated in the provided snippets, the mention of STAT3 signaling in the context of Brucea javanica compounds, particularly brusatol, which can inhibit STAT3, suggests a potential area of investigation for Bruceine E. frontiersin.orgdntb.gov.ua
Nrf2 Signaling Pathway Regulation
Bruceine E is understood to regulate the Nrf2 signaling pathway. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key defense mechanism against oxidative stress, regulating the expression of antioxidant and detoxification enzymes. Research indicates that brusatol, a related quassinoid, is a potent inhibitor of Nrf2 activation, leading to increased intracellular ROS accumulation and enhanced chemosensitivity in cancer cells. rhhz.netresearchgate.net Brucea javanica as a whole is reported to resist dysentery through the NF-κB and Nrf2 signaling pathways. nih.gov While brusatol's mechanism of Nrf2 inhibition through promoting ubiquitination and degradation of Nrf2 is more established, Bruceine E's specific mode of Nrf2 regulation warrants further detailed investigation. rhhz.net
Data on Nrf2 Inhibition by Related Compound (Brusatol):
| Compound | Effect on Nrf2 | Outcome in Cancer Cells | Reference |
| Brusatol | Inhibits Nrf2 activation | Increases intracellular ROS, enhances chemosensitivity | rhhz.netresearchgate.net |
USP13/PARP1 Signaling Pathway Disruption
The USP13/PARP1 signaling pathway is involved in DNA damage repair and cell survival, particularly in the context of certain malignancies like multiple myeloma. Disruption of this pathway can lead to increased DNA damage and apoptosis. While the provided search results highlight that Bruceine A, another quassinoid from Brucea javanica, inhibits cell proliferation by targeting the USP13/PARP1 signaling pathway in multiple myeloma, there is no direct information provided regarding Bruceine E's interaction with this specific pathway. researchgate.netresearchgate.net Bruceine A's mechanism involves USP13 stabilizing PARP1, and inhibition of USP13/PARP1 leads to disrupted DNA damage repair. researchgate.net Further research is needed to determine if Bruceine E exerts similar effects on the USP13/PARP1 axis.
Data on USP13/PARP1 Targeting by Related Compound (Bruceine A):
| Compound | Targeted Pathway | Effect in Multiple Myeloma Cells | Reference |
| Bruceine A | USP13/PARP1 | Inhibits cell proliferation, disrupts DNA damage repair | researchgate.netresearchgate.net |
PFKFB4/GSK3β Signaling Pathway Modulation
The PFKFB4/GSK3β signaling pathway plays a role in regulating glycolysis and energy homeostasis. PFKFB4 is a bifunctional enzyme that stimulates glycolysis, while GSK3β is a kinase involved in various cellular processes, including glycogen synthesis. Research on other Brucea compounds, specifically Bruceine A, has shown that it can induce cell growth inhibition and apoptosis via the PFKFB4/GSK3β signaling pathway in pancreatic cancer cells. frontiersin.orgnih.gov While this indicates that quassinoids from Brucea javanica can modulate this pathway, the specific effects of Bruceine E on the PFKFB4/GSK3β axis are not detailed in the provided search results.
Data on PFKFB4/GSK3β Modulation by Related Compound (Bruceine A):
| Compound | Targeted Pathway | Effect in Pancreatic Cancer Cells | Reference |
| Bruceine A | PFKFB4/GSK3β | Induces cell growth inhibition and apoptosis | frontiersin.orgnih.gov |
Reactive Oxygen Species (ROS) Generation and Detoxification Pathways
Bruceine E's influence on Reactive Oxygen Species (ROS) generation and detoxification pathways is suggested by its interaction with the Nrf2 pathway. ROS are highly reactive molecules that, at elevated levels, can cause oxidative stress and damage. The Nrf2 pathway is critical for upregulating antioxidant defenses to counteract ROS. As a potential regulator of Nrf2, Bruceine E may indirectly impact intracellular ROS levels. Brusatol, a related compound and Nrf2 inhibitor, is known to increase the accumulation of intracellular ROS by weakening the antioxidant ability of cells. researchgate.net While the direct effects of Bruceine E on ROS generation or specific detoxification pathways are not explicitly detailed, its relationship with Nrf2 signaling implies a role in modulating cellular redox balance. Bruceine D has also been shown to regulate the ROS/MAPK signaling pathway in lung cancer. frontiersin.org
Anti-inflammatory and Immunomodulatory Research
Research indicates that Bruceine E possesses anti-inflammatory and immunomodulatory properties. mdpi.comfrontiersin.orgresearchgate.netoup.comresearchgate.netnih.gov Studies have explored its effects on cytokine production and inflammatory signaling pathways. mdpi.comoup.comresearchgate.netnih.govnih.govoup.com
Cytokine Production Modulation
Bruceine E has been shown to influence the production of cytokines, which are key mediators of inflammation and immune responses. In studies involving high-fat diet (HFD) induced rats, Bruceine E treatment suppressed the expression of pro-inflammatory markers such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). oup.comresearchgate.netnih.govoup.com Concurrently, it activated the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10) in these rats. oup.comresearchgate.netoup.com
Inflammatory Signaling Pathway Interventions (e.g., NF-κB, MAPK)
Bruceine E's anti-inflammatory effects are linked to its ability to intervene in key inflammatory signaling pathways, including the NF-κB pathway. oup.comresearchgate.netnih.govoup.comjensenlab.org In HFD-induced rats, Bruceine E reversed the increased gene and protein expression of NF-κB observed in the untreated group. oup.comresearchgate.netnih.govoup.com This suggests that Bruceine E can alleviate inflammation by regulating the NF-κB signaling pathway. oup.comresearchgate.netoup.com While research on Bruceine E's direct impact on MAPK pathways is less prominent in the provided results, other quassinoids like bruceine D have been shown to affect MAPK pathways such as p38-MAPK and ERK, which are involved in cellular proliferation and apoptosis, as well as potentially influencing inflammation. explorationpub.comexlibrisgroup.come-century.us Bruceine A, another quassinoid, has been shown to activate the p38α MAPK pathway and inhibit NF-κB activity. medchemexpress.com
Antiviral Efficacy and Mechanism Studies
Bruceine E has demonstrated antiviral activity against certain viruses. jst.go.jpfrontiersin.orgnih.govresearchgate.netnih.govmdpi.comresearchgate.netgoogle.com
Inhibition of Viral Replication Enzymes (e.g., RNA-dependent RNA polymerase)
Studies have investigated Bruceine E's ability to inhibit viral replication enzymes. In the context of Foot-and-Mouth Disease Virus (FMDV), Bruceine E exhibited moderate inhibition of the viral RNA-dependent RNA polymerase (RdRp), also known as 3Dpol. nih.govresearchgate.netnih.govresearchgate.net Predicted protein-ligand interaction studies suggest that Bruceine E interacts with residues in the FMDV 3Dpol enzyme. researchgate.netnih.gov While Bruceine E showed moderate inhibition compared to other compounds like brusatol and bruceine D, this indicates a potential mechanism of antiviral action through targeting viral polymerase. nih.govresearchgate.netnih.govresearchgate.net Other quassinoids have also been explored for their effects on viral replication enzymes, such as a quassinoid from Eurycoma longifolia which inhibits Dengue virus replication by directly targeting the NS5-RdRp protein. nih.gov
Impact on Viral Cytopathic Effects
Bruceine E has been shown to reduce viral cytopathic effects (CPE) in infected cells. nih.govresearchgate.netresearchgate.net In BHK-21 cells infected with FMDV, Bruceine E significantly reduced the cytopathic effects and viral infection in a dose-dependent manner. nih.govresearchgate.netresearchgate.net Cytopathic effects are the structural changes in host cells resulting from viral infection. mypathologyreport.ca The reduction of CPE by Bruceine E indicates its ability to protect host cells from virus-induced damage.
Antiparasitic Investigations
Quassinoids, including Bruceine E, are well-studied for their antiparasitic activities. jst.go.jpmdpi.comresearchgate.netresearchgate.netnih.govwikipedia.orgepo.orgucl.ac.uk Bruceine E, as a component of Brucea javanica, has been implicated in the plant's traditional use for treating parasitic infections like malaria and dysentery. frontiersin.orgnih.govresearchgate.net While specific detailed research findings solely focused on Bruceine E's antiparasitic mechanisms are less available in the provided results compared to other quassinoids like bruceine D or simalikalactone D, the class of quassinoids to which Bruceine E belongs is recognized for potent inhibitory effects on various parasites, including Plasmodium falciparum (malaria), Leishmania donovani, canine babesia, and trypanosomes. jst.go.jpresearchgate.netwikipedia.orgucl.ac.uk The antiparasitic activity of quassinoids is considered one of their most widely studied biological effects. jst.go.jp Structure-activity relationship studies within the quassinoid class have explored how different structural features influence their parasitic inhibitory activities. jst.go.jp Bruceine D and Bruceine H, related quassinoids, have shown antimalarial activity against P. falciparum K1 strain with IC50 values of 1.41 µM and 1.06 µM, respectively. researchgate.net Bruceine A has demonstrated in vivo antibabesial activity. researchgate.net The mechanisms of action for some quassinoids against parasites involve the inhibition of protein and nucleic acid synthesis. researchgate.net
Inhibition of Parasitic Growth and Development in Research Models
Studies have indicated that Bruceine E possesses antiparasitic properties, affecting the growth and development of parasites in various research models. Bruceine E, along with other bruceines like bruceine D, has shown activity against Plasmodium falciparum, a causative agent of malaria researchgate.net. Bruceine D, a related compound, has been shown to prevent the intraerythrocytic growth of Babesia duncani and Babesia microti in vitro nih.gov. Bruceine A, another quassinoid from Brucea javanica, has demonstrated significant in vivo antibabesial activity in dogs researchgate.net. Research on Brucea javanica extracts and isolated quassinoids suggests their potential against a range of protozoa, including Entamoeba histolytica, Giardia intestinalis, and Toxoplasma gondii nih.gov. Bruceine A and D have also shown anthelmintic activity against Dactylogyrus intermedius in goldfish researchgate.net.
Proposed Mechanistic Insights (e.g., Protein Synthesis Inhibition)
The antiparasitic activity of quassinoids, including bruceines, is thought to involve the inhibition of protein synthesis researchgate.netucl.ac.uk. Studies on Plasmodium falciparum have shown that compounds like brusatol, a related quassinoid, can inhibit protein synthesis, which is followed by a less pronounced inhibition of nucleic acid synthesis ucl.ac.uk. This effect on protein synthesis is considered a potential site of action for quassinoids against malaria parasites ucl.ac.uk. While the specific mechanism for Bruceine E's antiparasitic activity is still under investigation, the known mechanism of related quassinoids like brusatol and bruceine B points towards protein synthesis inhibition as a likely factor researchgate.netucl.ac.uk.
Organ Protective Mechanisms in Preclinical Models (Hepatic and Renal Systems)
Bruceine E has also demonstrated protective effects on key organ systems, specifically the liver and kidneys, in preclinical models. These protective mechanisms involve the attenuation of pathological processes such as inflammation and steatosis. Bruceine derivatives, in general, have been proposed as potential agents for protecting the kidneys and lungs, in addition to their anti-inflammatory and anti-diabetic properties researchgate.net.
Attenuation of Hepatic Steatosis and Associated Inflammation
Research indicates that Bruceine E can attenuate hepatic steatosis (fatty liver) and the associated inflammation in preclinical models. In high-fat-diet (HFD) induced rat models of nonalcoholic steatohepatitis (NASH), oral administration of Bruceine E reduced elevated liver markers such as alanine (B10760859) transferase and aspartate transferase nih.gov. Histological examination of liver tissue from Bruceine E-treated rats showed alleviation of steatosis, ballooning, and lobular inflammation nih.gov. This suggests that Bruceine E can mitigate the accumulation of fat in the liver and reduce the inflammatory response associated with hepatic steatosis nih.gov.
Molecular Mechanisms of Hepatic Protection (e.g., PI3K/AKT/NFκB Pathway)
The hepatic protective effects of Bruceine E, particularly in attenuating steatosis and inflammation, are associated with the modulation of specific signaling pathways. Studies have shown that Bruceine E treatment in HFD-fed rats activated the PI3K/AKT genes and proteins while suppressing the expression of inflammatory genes and proteins, including nuclear factor-kappa B (NFκB), tumor necrosis factor alpha (TNFα), and interleukin-6 (IL6) nih.gov. This modulation of the PI3K/AKT/NFκB pathway appears to contribute to the improvement in insulin resistance, liver steatosis, and inflammation observed in these models nih.gov. The PI3K/AKT pathway is known to play a significant role in regulating cellular processes, including metabolism and inflammation, and its activation can inhibit NF-κB, a key transcription factor in inflammation and fibrogenesis frontiersin.orgnih.gov.
Preclinical Research Models for Mechanistic Investigation of Bruceine E
In Vitro Cellular Assays for Mechanistic Elucidation
In vitro cellular assays provide a controlled environment to study the direct effects of Bruceine E on various cell types and to elucidate its underlying molecular mechanisms of action.
Diverse Cancer Cell Line Panels
Bruceine E and other quassinoids from Brucea javanica have been investigated for their cytotoxic effects on a variety of cancer cell lines. Studies have explored their activity against oral cancer, laryngeal cancer, gastric cancer, intestinal cancer, pancreatic cancer, breast cancer, lung cancer, and hepatocellular carcinoma cell lines. frontiersin.org For instance, Bruceine A has shown cytotoxicity to MIA PaCa-2 pancreatic cancer cells with a low IC50 value. frontiersin.org Brusatol (B1667952), another quassinoid, exhibited cytotoxicity against PANC-1 and SW1990 pancreatic cancer cell lines. frontiersin.org Research on Bruceine D has demonstrated anti-proliferative and pro-apoptotic effects on various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) and osteosarcoma cell lines (MNNG/HOS and U-2OS). nih.govexplorationpub.commdpi.com These studies often assess cell viability, proliferation, apoptosis induction, and effects on migration and invasion. explorationpub.come-century.us Mechanistic investigations in cancer cell lines have indicated that quassinoids can exert anti-tumor effects through multiple signaling pathways, including the PI3K/AKT, JAK2/STAT3, and NF-κB pathways. frontiersin.orgnih.govresearchgate.netoup.comnih.gov Some studies have also explored the impact on epithelial-mesenchymal transition (EMT) markers like E-cadherin and vimentin (B1176767) in breast cancer cell lines. explorationpub.come-century.us
Here is a summary of findings on the effects of Bruceine E and related quassinoids on various cancer cell lines:
| Compound | Cancer Cell Line(s) | Observed Effects | Relevant Pathways Investigated | Source |
| Bruceine E | Not specifically detailed in search results for cancer cell lines, but studies exist for other quassinoids. | - | - | - |
| Bruceine A | MIA PaCa-2 (pancreatic cancer) | Cytotoxicity (IC50 = 0.029 μmol/L) | - | frontiersin.org |
| Brusatol | PANC-1, SW1990 (pancreatic cancer) | Cytotoxicity (IC50 = 0.36 μM, 0.10 μM respectively) | PI3K/AKT/NF-κB, JAK2/STAT3 (in laryngeal cancer) | frontiersin.org |
| Bruceine D | Various (pancreatic, breast, lung, blood, bone, liver, gastric, osteosarcoma) | Anti-proliferative, pro-apoptotic, inhibition of migration and invasion, reversal of EMT. | PI3K/AKT/mTOR, JAK/STAT, JAG1/Notch, p38 MAPK, JNK, β-catenin/JAG1, Nrf2 | nih.govexplorationpub.commdpi.come-century.usfrontiersin.org |
In Vitro Metabolic Disorder Models (e.g., Hepatocyte Steatosis Models)
Bruceine E has been investigated in in vitro models of metabolic disorders, particularly in the context of hepatic steatosis. Studies using hepatocyte steatosis models, such as those involving high-fat-diet-induced conditions or treatment with fatty acids like oleic acid, have shown that Bruceine E can attenuate hepatic steatosis. researchgate.netoup.comnih.govmpg.de Research indicates that Bruceine E exerts this effect through the modulation of signaling pathways such as the PI3K/AKT/NFκB pathway. researchgate.netoup.comnih.gov This involves the activation of PI3K/AKT genes and proteins and the suppression of inflammatory genes and protein expressions, including TNFα, IL6, and IL10. researchgate.netoup.comnih.gov These findings suggest a potential role for Bruceine E in improving insulin (B600854) resistance, liver steatosis, and inflammation in these models. researchgate.netoup.comnih.gov
Here is a summary of findings on Bruceine E in hepatocyte steatosis models:
| Compound | Model | Observed Effects | Relevant Pathways Investigated | Source |
| Bruceine E | Hepatocyte steatosis models (implied by in vivo NASH study) | Attenuation of hepatic steatosis, alleviation of ballooning and lobular inflammation (in vivo model). | PI3K/AKT/NFκB | researchgate.netoup.comnih.gov |
| Bruceine E | High-fat-diet induced NASH in rats (in vivo) | Reduced alanine (B10760859) transferase and aspartate transferase, alleviated steatosis, ballooning, and lobular inflammation. | PI3K/AKT (activated), inflammatory genes/proteins (suppressed) | researchgate.netoup.comnih.gov |
Immunological Cell Models
Viral Infection Cell Culture Models
Research on Brucea javanica extracts and compounds has explored their antiviral activities. Bruceine B, a component of Brucea javanica oil emulsion (BJOE), has been found to inhibit Hepatitis B virus (HBV) replication and antigen expression in hepatic cell lines (HepG2.2.15, HepG2, and Huh7). frontiersin.org This effect was associated with the upregulation of interleukin-6 (IL-6). frontiersin.org Bruceine D has also shown inhibitory activity against tobacco mosaic virus and pepper mottle virus. frontiersin.org While these studies highlight the antiviral potential of Brucea javanica quassinoids, specific research detailing Bruceine E's effects in viral infection cell culture models was not a primary focus of the initial search results. Cell culture systems are commonly used for studying viral infections and evaluating antiviral drug candidates. mdpi.comnih.gov
Here is a summary of findings on Bruceine B in a viral infection cell culture model:
| Compound | Viral Infection Model | Observed Effects | Relevant Pathways Investigated | Source |
| Bruceine B | Hepatitis B Virus (HBV) in hepatic cell lines | Inhibition of HBV replication and antigen expression (HBsAg, HBeAg, HBcAg, HBV DNA) | Upregulation of IL-6 | frontiersin.org |
Parasite Cultures for Antiparasitic Efficacy
Bruceine E and other quassinoids have demonstrated antiparasitic activity in vitro against various parasites. Bruceine D and Bruceine A have been shown to inhibit the growth of Babesia gibsoni in canine erythrocytes. researchgate.netnih.gov Bruceine D also prevents the intraerythrocytic growth of Babesia duncani and Babesia microti in vitro with IC50 values of 64.5 nM and ~58.5 nM, respectively. researchgate.netnih.gov Other quassinoids have shown activity against Plasmodium falciparum, Entamoeba histolytica, Giardia intestinalis, and Toxoplasma gondii in vitro. researchgate.netnih.govpurdue.edu The antiparasitic activity of quassinoids in Plasmodium falciparum is thought to be due to the inhibition of protein synthesis. researchgate.net
Here is a summary of findings on Bruceine D and Bruceine A in parasite cultures:
| Compound | Parasite Culture Model(s) | Observed Effects | Proposed Mechanism | Source |
| Bruceine E | Not specifically detailed in search results for parasite cultures. | - | - | - |
| Bruceine D | Babesia duncani, Babesia microti | Prevents intraerythrocytic growth (IC50 = 64.5 nM and ~58.5 nM respectively) | - | researchgate.netnih.gov |
| Bruceine A | Babesia gibsoni | Inhibited in vitro growth at lower concentrations than standard drugs, killed parasites within 24 hours at 25 nM. | Inhibition of protein synthesis (for quassinoids in P. falciparum) | researchgate.net |
In Vivo Animal Models for Efficacy and Mechanistic Validation
In vivo animal models are crucial for validating the efficacy and further investigating the mechanisms of action of compounds like Bruceine E within a complex biological system. These models allow researchers to assess the compound's effects on disease progression, evaluate pharmacokinetic parameters, and observe potential systemic impacts. mdpi.comnih.gov
Bruceine E has been studied in vivo, particularly in the context of metabolic disorders. A study using high-fat-diet-induced nonalcoholic steatohepatitis (NASH) in male Wistar rats demonstrated that oral administration of Bruceine E attenuated hepatic steatosis. researchgate.netoup.comnih.gov Treatment with Bruceine E reduced liver markers such as alanine transferase and aspartate transferase. researchgate.netoup.comnih.gov Histological analysis showed that Bruceine E alleviated steatosis, ballooning, and lobular inflammation in the livers of these rats. researchgate.netoup.comnih.gov Mechanistically, in this in vivo model, Bruceine E treatment activated PI3K/AKT genes and proteins while suppressing inflammatory genes and protein expressions (NFκB, TNFα, IL6, IL10), indicating an improvement towards insulin resistance, liver steatosis, and inflammation. researchgate.netoup.comnih.gov
Other quassinoids like Bruceine A have been evaluated in vivo for their anticancer effects, showing dose-dependent reduction in tumor volume and weight in xenograft models without significant effects on body weight. researchgate.net Bruceine D has also been studied in vivo for its effects on tumor growth in xenograft models. nih.govsci-hub.se Animal models are widely used in biomedical research to understand disease mechanisms, develop diagnostic and therapeutic procedures, and test drug efficacy and safety. mdpi.comnih.gov Rodents, particularly mice and rats, are commonly used due to their biological similarities to humans and ease of handling. mdpi.comnih.gov
Here is a summary of findings on Bruceine E in an in vivo animal model:
| Compound | Animal Model | Disease/Condition | Observed Effects | Relevant Pathways Investigated | Source |
| Bruceine E | High-fat-diet-induced male Wistar rats | Nonalcoholic Steatohepatitis (NASH) with hepatic steatosis | Attenuated hepatic steatosis, reduced liver markers (ALT, AST), alleviated steatosis, ballooning, and lobular inflammation in liver histology. | PI3K/AKT (activated), inflammatory genes/proteins (suppressed) | researchgate.netoup.comnih.gov |
Genetically Engineered and Chemically Induced Disease Models
Chemically induced disease models, such as those utilizing streptozotocin (B1681764) (STZ) and high-fat diets (HFD), have been employed to investigate the effects of Bruceine E on metabolic disorders and associated complications.
Studies in STZ-induced diabetic rats have shown that Bruceine E exhibits a blood glucose lowering effect. Both Bruceine D and E, isolated from B. javanica seeds, demonstrated significant reductions in blood glucose concentration in STZ-induced diabetic rats. researchgate.netfrontiersin.org One study reported that administration with Bruceine E caused an 87.99 ± 2.91% reduction in blood glucose concentration in STZ-induced diabetic rats. researchgate.netfrontiersin.org An investigation using nicotinamide (B372718) (NA)-STZ induced type 2 diabetic rats to evaluate fractions from B. javanica seeds identified Bruceine E as one of the compounds present in the ethyl acetate (B1210297) fraction, which showed antihyperglycemic, anti-inflammatory, and antioxidant activities in this model. nih.govresearchgate.net
High-fat diet (HFD) induced models have been utilized to assess the impact of Bruceine E on non-alcoholic steatohepatitis (NASH). In a study using HFD-fed male Wistar rats, oral administration of Bruceine E attenuated hepatic steatosis. researchgate.netresearchgate.net Treatment with Bruceine E led to a reduction in liver markers such as alanine transferase and aspartate transferase in HFD rats. researchgate.netresearchgate.net Histological analysis of liver tissue from Bruceine E-treated HFD rats revealed alleviation of steatosis, ballooning, and lobular inflammation. researchgate.netresearchgate.net Mechanistically, Bruceine E was found to modulate the PI3K/AKT/NFκB signaling pathway, activating PI3K/AKT genes and proteins while suppressing inflammatory genes and protein expressions, indicating an improvement towards insulin resistance, liver steatosis, and inflammation in this NASH model. researchgate.netresearchgate.net
| Model | Key Findings Related to Bruceine E | Relevant Markers/Observations |
| STZ-induced diabetic rats | Significant blood glucose concentration reduction. researchgate.netfrontiersin.org Presence in active fraction showing antihyperglycemic effects. nih.govresearchgate.net | Blood glucose levels. researchgate.netfrontiersin.org Serum insulin, lipid profile, renal function, liver glycogen (B147801), oxidative stress, and inflammation biomarkers (for the fraction). nih.govresearchgate.net |
| HFD-induced NASH rats | Attenuated hepatic steatosis; reduced liver markers; alleviated steatosis, ballooning, and lobular inflammation. researchgate.netresearchgate.net | Alanine transferase, aspartate transferase, liver histology (steatosis, ballooning, lobular inflammation). researchgate.netresearchgate.net PI3K/AKT/NFκB pathway components. researchgate.netresearchgate.net |
Cancer xenograft models have been used to evaluate the antitumor potential of Brucea javanica extracts containing quassinoids, including Bruceine E. An aqueous B. javanica extract, which contains Bruceine E, was shown to be effective against human lung cancer tumorspheres derived from H1975 cells and reduced tumorigenicity in mouse xenograft models inoculated with these cells. oaepublish.com The extract alleviated the growth of established xenograft tumors, which was attributed to reduced drug resistance and induced apoptosis. oaepublish.com While this study demonstrates the effect of an extract containing Bruceine E, it does not specifically isolate the effects of Bruceine E within this model. Other bruceines, such as Bruceine A and Bruceine B, have also demonstrated antitumor activity in various cancer xenograft models, including pancreatic cancer, breast cancer, and multiple myeloma. medchemexpress.comacs.orgnih.govfrontiersin.org
Rodent Models for Specific Biological Activities (e.g., Anti-inflammatory, Organ Protective)
Beyond disease-specific models, rodent models are utilized to investigate particular biological activities of compounds like Bruceine E, such as anti-inflammatory and organ protective effects.
Anti-inflammatory effects of Bruceine E have been observed within the context of the disease models discussed. In STZ-induced diabetic rats, the B. javanica extract fraction containing Bruceine E suppressed markers of inflammation. nih.govresearchgate.net In HFD-induced NASH rats, Bruceine E treatment suppressed inflammatory genes and protein expressions by modulating the PI3K/AKT/NFκB pathway. researchgate.netresearchgate.net While these findings highlight anti-inflammatory activity linked to Bruceine E in specific disease states, dedicated studies on the general anti-inflammatory effects of isolated Bruceine E in broader rodent models were not prominently featured in the provided information.
Bruceine E has demonstrated organ protective effects, particularly in the liver. In the HFD-induced NASH rat model, Bruceine E attenuated hepatic steatosis and improved liver histology, indicating a protective effect on liver tissue against diet-induced damage. researchgate.netresearchgate.net Other bruceines have also shown organ protective potential in rodent models; for instance, Bruceine A exhibited kidney protective effects in a diabetic kidney disease model using db/db mice. nih.govresearchgate.net
| Biological Activity | Rodent Model | Key Findings Related to Bruceine E |
| Anti-inflammatory | STZ-induced diabetic rat | Suppression of inflammation markers (observed with extract containing Bruceine E). nih.govresearchgate.net |
| Anti-inflammatory | HFD-induced NASH rat | Suppression of inflammatory genes and protein expressions via PI3K/AKT/NFκB pathway modulation. researchgate.netresearchgate.net |
| Organ Protective | HFD-induced NASH rat | Attenuation of hepatic steatosis; improved liver histology (alleviation of steatosis, ballooning, lobular inflammation), suggesting liver protection. researchgate.netresearchgate.net |
Invertebrate Models for Antiparasitic Studies (e.g., Caenorhabditis elegans)
Invertebrate models, such as the nematode Caenorhabditis elegans, are valuable tools for studying the antiparasitic effects of compounds due to their genetic tractability and ease of laboratory culture. C. elegans is a well-established model organism for anthelmintic activity studies and remains relevant for identifying genes related to anthelmintic resistance. researchgate.netresearchgate.netnih.govunite.it
Studies investigating the nematicidal effects of quassinoids in C. elegans have been conducted. Specifically, ailanthone (B197834) and Bruceine A have been shown to induce infertility in C. elegans by triggering an apoptosis-like mechanism in gonadal and spermathecal tissues. researchgate.netnih.gov While C. elegans is used in the study of quassinoids and their antiparasitic properties, the provided search results primarily detail the effects of other bruceines, such as Bruceine A and ailanthone, in this model. Bruceine A is generally noted for its antiparasitic activity. medchemexpress.commedchemexpress.com Bruceine B has also been reported to possess strong antimalarial and antitrypanosomal activities. acs.org Although Bruceine E is a quassinoid, the specific application and findings of isolated Bruceine E in Caenorhabditis elegans or other invertebrate antiparasitic models were not specifically detailed in the provided information.
Biosynthetic Pathways and Synthetic Endeavors for Bruceine E
Proposed Biosynthetic Routes for Quassinoid Core Structures
The biosynthesis of the fundamental quassinoid framework is understood to begin with a triterpenoid (B12794562) precursor. nih.gov Quassinoids are classified as degraded triterpenes because their characteristic skeletons, often containing only 20 carbon atoms (C20), are derived from a C30 precursor through significant oxidative degradation. researchgate.netfrontiersin.org
The proposed biosynthetic pathway involves several key stages:
Initial Cyclization: The process starts with the cyclization of an oxidosqualene precursor to form a protolimonoid intermediate. frontiersin.org
Oxidative Cleavage: This is followed by extensive oxidative processes that cleave and rearrange the initial triterpenoid structure. This degradation is responsible for removing carbon atoms and forming the highly oxygenated and structurally diverse skeletons characteristic of quassinoids. nih.gov
Lactone Formation: A common feature in many quassinoids is a fused δ-valerolactone moiety, which is installed during the later stages of the biosynthetic assembly. nih.gov
Structural similarities between quassinoids and another class of triterpenoids, the limonoids, have led to the hypothesis that they share a common biosynthetic origin, diverging after the formation of early intermediates. researchgate.netfrontiersin.org
Enzymatic and Genetic Aspects of Bruceine E Biosynthesis
While the complete enzymatic pathway for Bruceine E has not been fully elucidated, research into the biosynthesis of quassinoids in plants like Ailanthus altissima (Tree of Heaven) has shed light on the initial critical steps. frontiersin.org These findings provide a model for understanding how the core structure of compounds like Bruceine E is assembled.
Based on transcriptome and metabolome data, the first three steps in quassinoid biosynthesis have been identified and are catalyzed by a sequence of specific enzymes:
Oxidosqualene Cyclase (OSC): This enzyme initiates the pathway by forming the initial polycyclic structure from the linear squalene precursor. frontiersin.org
Cytochrome P450 Monooxygenases (P450s): Following the initial cyclization, two distinct cytochrome P450 enzymes carry out sequential oxidative modifications. frontiersin.org
The combined action of the oxidosqualene cyclase and two P450s results in the formation of the protolimonoid melianol, a key intermediate shared with the limonoid biosynthetic pathway. researchgate.netfrontiersin.org The subsequent, highly specific tailoring enzymes that modify the melianol scaffold to produce the unique structure of Bruceine E remain an area for future discovery.
Table 1: Key Enzymes in Early Quassinoid Biosynthesis
| Enzyme Class | Specific Enzyme (from A. altissima) | Function | Product |
| Oxidosqualene Cyclase | AaTS | Initial cyclization of 2,3-oxidosqualene | Triterpenoid scaffold |
| Cytochrome P450 | AaCYP71CD4 | First oxidation step | Oxidized intermediate |
| Cytochrome P450 | AaCYP71BQ17 | Second oxidation step | Melianol |
Advanced Synthetic Strategies for Bruceine E and its Analogs
The structural complexity and potent biological activities of quassinoids have made them attractive yet challenging targets for chemical synthesis for over five decades. researchgate.netnih.gov These efforts are broadly categorized into total synthesis, which builds the molecule from simple precursors, and semi-synthesis, which modifies the naturally occurring compound.
The total synthesis of quassinoids is a significant undertaking due to their dense and highly oxygenated polycyclic frameworks. The first landmark achievement in this field was the total synthesis of quassin in 1980 by Grieco and his team. researchgate.net Since then, synthetic strategies have evolved, employing modern chemical methods to construct these complex architectures efficiently.
Notable strategies in the synthesis of complex quassinoids include:
Ring Annulation Sequences: One approach involves a carefully planned sequence of reactions to build the multiple rings of the core structure. A total synthesis of (+)-quassin was achieved using a C→ABC→ABCD ring annulation strategy, where key steps included an aldol reaction and an intramolecular Diels-Alder reaction to form the polycyclic system. researchgate.net
Catalytic Hydrogen Atom Transfer (HAT): A more recent and efficient strategy for accessing the tetracyclic core of quassinoids relies on an annulation between two unsaturated carbonyl components. nih.gov This reaction is initiated by a catalytic iron hydride complex, allowing for a rapid and enantioselective assembly of the core structure. nih.govresearchgate.net This modern approach significantly shortens the synthetic route compared to earlier efforts. nih.gov
The successful synthesis of related complex quassinoids like (–)-bruceantin and (–)-glaucarubolone further highlights the advances in synthetic organic chemistry. researchgate.net
Table 2: Examples of Synthetic Strategies for Quassinoid Cores
| Strategy | Key Reactions | Target Compound Example | Reference |
| Ring Annulation | Aldol Reaction, Intramolecular Diels-Alder | (+)-Quassin | researchgate.net |
| HAT-Initiated Annulation | Catalytic Hydrogen Atom Transfer | (+)-Quassin | nih.gov |
| Not Specified | Not Specified | (–)-Bruceantin | researchgate.net |
Semi-synthesis offers a practical alternative to the lengthy and often low-yielding total synthesis of complex natural products. This approach uses the naturally isolated compound as an advanced starting material for chemical modifications. The goal is to create analogs with improved properties, such as enhanced biological activity or greater target specificity. researchgate.netnih.gov
For bruceines, synthetic approaches to create new derivatives primarily focus on the modification of the molecule's free hydroxyl (-OH) groups. researchgate.netnih.gov These hydroxyl groups provide convenient handles for chemical reactions, allowing for the attachment of various other functional groups. By systematically altering the structure, researchers can probe structure-activity relationships (SAR), identifying which parts of the molecule are essential for its biological effects and which can be modified to improve its profile. nih.gov This strategy of simplifying or modifying complex natural product scaffolds is a cornerstone of modern medicinal chemistry, aiming to optimize the therapeutic potential of these compounds. mdpi.com
Future Research Directions and Translational Research Perspectives
Identification of Novel Molecular Targets and Signaling Pathways for Bruceine E
Future research should prioritize the definitive identification of Bruceine E's molecular targets and the signaling pathways it modulates. Studies on analogous compounds have revealed specific cellular interactions that provide a roadmap for investigating Bruceine E. For instance, research has shown that other bruceine compounds interact with critical pathways involved in cell proliferation, apoptosis, and inflammation. nih.govresearchgate.netnih.gov
A study highlighted that Bruceine E, along with Bruceine D, may have therapeutic value in metabolic disorders by acting as inhibitors of α-glucosidase and glycogen (B147801) phosphorylase α (GP-α). nih.gov This suggests a potential role in regulating glucose and carbohydrate metabolism. nih.gov However, a comprehensive understanding requires deeper investigation into its other potential targets.
Research on related quassinoids offers valuable leads. Bruceine D has been shown to inhibit the STAT3 signaling pathway, which is crucial for tumor cell growth and survival. nih.govnih.gov Similarly, Bruceine A has been identified as an activator of the p38α MAPK signaling pathway and an inhibitor of the PI3K/Akt pathway, both of which are central to cancer cell signaling. nih.govnih.govfrontiersin.org Given the structural similarities among quassinoids, it is plausible that Bruceine E may also interact with these or other related oncogenic pathways. Future studies should employ techniques like phosphoproteomic analysis, which successfully identified the p38α MAPK pathway as a target for Bruceine A, to map the signaling cascades affected by Bruceine E. nih.gov
| Compound | Identified Molecular Target / Pathway | Potential Area of Research |
| Bruceine A | p38α MAPK (activator) nih.govresearchgate.net | Pancreatic Cancer |
| PI3K/Akt Pathway (inhibitor) nih.govfrontiersin.org | Colon Cancer | |
| Bruceine B | c-Maf (induces degradation) acs.org | Multiple Myeloma |
| Bruceine D | STAT3 Signaling Pathway (inhibitor) nih.govnih.gov | Osteosarcoma |
| PI3K/Akt Signaling Pathway nih.gov | Pancreatic Cancer | |
| Bruceine E | α-glucosidase (inhibitor) nih.gov | Type 2 Diabetes |
| Glycogen Phosphorylase α (GP-α) (inhibitor) nih.gov | Type 2 Diabetes |
Exploration of Synergistic Effects of Bruceine E with Other Bioactive Compounds in Research Models
A significant avenue for future research is the investigation of Bruceine E's synergistic effects when combined with other bioactive compounds or conventional therapeutic agents. Combination therapies often yield enhanced efficacy and can help overcome drug resistance. mdpi.commdpi.com Preclinical studies have shown that combining natural products with chemotherapy can enhance anticancer activity. mdpi.com For example, extracts from Brucea javanica have been used in combination with chemotherapy to improve the quality of life in cancer patients. waocp.org
Research into other natural compounds has demonstrated the power of synergy. For instance, the combination of emodin (B1671224) and berberine (B55584) has shown synergistic effects in breast cancer models, while curcumin (B1669340) has been found to enhance the activity of docetaxel (B913) in prostate cancer models. mdpi.com Given these precedents, studies should be designed to explore the potential of Bruceine E to act synergistically. Research models could investigate combinations of Bruceine E with established chemotherapeutic drugs, focusing on whether the combination can achieve greater therapeutic effects at lower concentrations, thereby potentially reducing toxicity. mdpi.com
Development of Advanced Delivery Systems for Enhanced Research Bioavailability and Target Specificity
A major hurdle for the clinical translation of quassinoids, including likely Bruceine E, is their poor water solubility and low bioavailability. dovepress.comtandfonline.com Future research must focus on developing advanced drug delivery systems to overcome these limitations. Nanoparticle-based carriers have been widely explored for other compounds from Brucea javanica and represent a promising strategy for Bruceine E. tandfonline.comnih.gov
These advanced systems are designed to improve solubility, enhance bioavailability, extend circulation time, and enable controlled or targeted release. nih.govnih.gov Examples of such systems that could be adapted for Bruceine E include:
Nanoemulsions: Self-nanoemulsifying drug delivery systems (SNEDDS) have been successfully developed for Bruceine D, significantly improving its oral bioavailability. nih.gov
Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and lipophilic drugs, improving solubility and delivery. tandfonline.com
Nanostructured Lipid Carriers (NLCs): These carriers offer high drug-loading capacity and stability. nih.gov
Silica-coated Nanoliposomes (Liposils): This technology has been shown to improve the half-life and oral bioavailability of poorly soluble drugs. plos.org
By encapsulating Bruceine E in such nanoformulations, researchers can potentially enhance its delivery to specific target sites, increasing its efficacy while minimizing off-target effects. nih.gov
Application of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Mechanistic Understanding
To gain a holistic understanding of Bruceine E's biological effects, the application of "omics" technologies is essential. nih.govbiobide.com These high-throughput methods provide a system-wide view of molecular changes within a cell or organism following treatment, offering deep insights into the compound's mechanism of action. nih.govmaastrichtuniversity.nlworldscholarsreview.org
Genomics and Transcriptomics: These approaches can identify changes in gene expression patterns induced by Bruceine E, revealing the genetic and regulatory pathways it influences. biobide.com
Proteomics: This technology analyzes the entire set of proteins, providing insights into how Bruceine E affects protein expression, modification, and interaction. biobide.com Phosphoproteomics, a sub-discipline, was instrumental in identifying the signaling pathways modulated by Bruceine A. nih.gov A similar approach for Bruceine E could reveal its specific kinase targets and downstream effects.
Metabolomics: By studying the complete set of small-molecule metabolites, metabolomics can uncover alterations in cellular metabolic pathways resulting from Bruceine E treatment. biobide.com
Integrating data from these different omics platforms can help construct a comprehensive picture of Bruceine E's cellular impact, identify novel biomarkers of its activity, and elucidate mechanisms of action and potential toxicity. nih.govnih.gov
Computational and In Silico Modeling for Predictive Research and Drug Design
Computational and in silico modeling are powerful tools for accelerating drug discovery and design. nih.govunipa.it These methods can be employed to predict the biological activities of Bruceine E and guide further experimental research. Molecular docking, a key in silico technique, has been used extensively to study other quassinoids. ugm.ac.id This approach simulates the interaction between a compound and a protein target to predict binding affinity and mode of interaction. nih.gov
For Bruceine E, in silico studies could be used to:
Predict Molecular Targets: Docking simulations can screen Bruceine E against libraries of known protein structures to identify potential binding partners, helping to prioritize experimental validation. nih.gov For example, Bruceine A was docked with p38α MAPK to analyze their interaction. nih.gov
Elucidate Binding Mechanisms: Detailed modeling can reveal the specific amino acid residues involved in the binding of Bruceine E to its target, providing insights into its mechanism of action at a molecular level.
Guide Structural Modification: Computational models can be used to design new derivatives of Bruceine E with potentially improved potency, selectivity, or pharmacokinetic properties. researchgate.net
| Research Tool | Application for Bruceine E Research | Example from Related Compounds |
| Molecular Docking | Predict binding affinity and interactions with protein targets. ugm.ac.id | Bruceine D was docked with Hsp90 and Bcl-xL to assess binding energy. ugm.ac.id |
| ADMET Profiling | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. nih.gov | Phytochemicals from Brucea antidysentrica were evaluated for drug-likeness. nih.gov |
| QSAR Modeling | Predict biological activity based on chemical structure. embl.de | Used to predict in vivo toxicity and adverse drug reactions for various compounds. embl.de |
| Virtual Screening | Screen large libraries of compounds against a target or a library of targets for Bruceine E. unipa.it | Used to identify hits and optimize lead compounds in drug discovery pipelines. unipa.it |
Elucidation of Comprehensive Pharmacological Profiles through Systems Biology Approaches
Finally, a systems biology approach is needed to integrate all the data gathered from the aforementioned research areas into a cohesive pharmacological profile for Bruceine E. nih.gov Systems biology uses computational and mathematical modeling to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. drugtargetreview.comscispace.com
By integrating data from omics studies, in silico modeling, and traditional pharmacological assays, a systems-level model of Bruceine E's action can be constructed. embl.de This approach can help:
Identify the broader network effects of the compound beyond its primary target. nih.gov
Predict polypharmacological effects, where Bruceine E may interact with multiple targets to produce its therapeutic effect.
Uncover potential mechanisms of drug resistance or off-target effects. drugtargetreview.com
Guide the design of effective combination therapies by modeling how Bruceine E interacts with other drugs at a network level.
Such an integrative approach will be crucial for translating basic research findings on Bruceine E into a comprehensive understanding of its potential as a therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
